1-(M-tolyl)cyclopropanamine hydrochloride
Overview
Description
1-(M-tolyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H14ClN and a molecular weight of 183.67786 g/mol It is a cyclopropane derivative where the cyclopropane ring is substituted with a 3-methylphenyl group (m-tolyl) and an amine group, forming a hydrochloride salt
Preparation Methods
1-(M-tolyl)cyclopropanamine hydrochloride can be synthesized through several methods. One common synthetic route involves the Kauffman reaction between cyclopropylamine and 3-methylphenylboronic acid . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired purity and yield of the product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis efficiently.
Chemical Reactions Analysis
1-(M-tolyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(M-tolyl)cyclopropanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(M-tolyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may interact with neurotransmitter receptors or enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of active research.
Comparison with Similar Compounds
1-(M-tolyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-(P-tolyl)cyclopropanamine hydrochloride: Similar structure but with a para-methylphenyl group.
1-(O-tolyl)cyclopropanamine hydrochloride: Similar structure but with an ortho-methylphenyl group.
Cyclopropylamine derivatives: Various derivatives with different substituents on the cyclopropane ring.
Properties
IUPAC Name |
1-(3-methylphenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-3-2-4-9(7-8)10(11)5-6-10;/h2-4,7H,5-6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSTYRGZFGWZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639858 | |
Record name | 1-(3-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134683-51-4 | |
Record name | 1-(3-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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